molecular formula C12H19N3O3S B11799785 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole

Katalognummer: B11799785
Molekulargewicht: 285.36 g/mol
InChI-Schlüssel: CIVODGXBAIIVHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is a bicyclic compound featuring a 3,7-diazabicyclo[3.3.1]nonane core linked to a sulfonyl group and a 3,5-dimethylisoxazole moiety. The diazabicyclo framework is known for its conformational rigidity, which enhances receptor-binding specificity, while the sulfonyl group may improve solubility and metabolic stability.

Eigenschaften

Molekularformel

C12H19N3O3S

Molekulargewicht

285.36 g/mol

IUPAC-Name

4-(3,7-diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H19N3O3S/c1-8-12(9(2)18-14-8)19(16,17)15-6-10-3-11(7-15)5-13-4-10/h10-11,13H,3-7H2,1-2H3

InChI-Schlüssel

CIVODGXBAIIVHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CC(C2)CNC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole typically involves a multi-step process. One common method includes the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines, followed by Wolff-Kischner reduction . The starting material, 1-(3-ethoxypropyl)-4-oxopiperidine, is synthesized via Dickmann condensation of 3-ethoxypropylamine with ethylacrylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing the amplitude of receptor currents in a concentration-dependent manner . This modulation is crucial for cognitive functions and memory formation.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Substituent Effects : Alkoxyalkyl groups (e.g., isopropoxypropyl vs. ethoxypropyl) modulate toxicity. LA-1 (isopropoxypropyl) is 1.3× less toxic than LA-2 (ethoxypropyl) .
  • Complexation with β-Cyclodextrin : Enhances solubility and reduces toxicity, as seen in LA-3 .
  • Structural Flexibility : The target compound’s sulfonyl group may confer distinct electronic or steric effects compared to LA-series cyclopropanmethyl/alkoxyalkyl substituents.

Isoxazole-Containing Derivatives

Isoxazole derivatives, such as 4-arylazo-3,5-diaminoisoxazole (), highlight the role of substituents on bioactivity:

Compound Isoxazole Substituents Key Properties Reference
Target Compound 3,5-Dimethyl Likely enhanced lipophilicity
4-Arylazo-3,5-diaminoisoxazole 4-Arylazo, 3,5-diamino Bioactive (antimicrobial, antiviral)

Key Findings :

  • Amino vs.
  • Synthetic Routes: The target compound’s dimethylisoxazole could be synthesized via nitrile cyclization or Mannich condensation, contrasting with the arylazo-diaminoisoxazole’s hydroxylamine-mediated pathway .

Other Bicyclic Framework Derivatives

Compounds like 1,3,5,7-tetraazabicyclo[3.3.1]nonane () and morpholinedione derivatives provide insights into scaffold diversity:

Compound Core Structure Key Features Reference
Target Compound 3,7-Diazabicyclo[3.3.1]nonane Rigid, sulfonyl-linked isoxazole
1,3,5,7-Tetraazabicyclo[3.3.1]nonane 1,3,5,7-Tetraazabicyclo framework Enhanced hydrogen-bonding capacity
BMY 20661 Morpholinedione-furopyridine Hybrid heterocyclic system

Key Findings :

  • Nitrogen Content : The tetraazabicyclo derivative’s additional nitrogen atoms may improve binding to polar targets but increase synthetic complexity .
  • Hybrid Systems : BMY 20661’s fused morpholinedione and furopyridine rings suggest multi-target activity, contrasting with the target compound’s focused diazabicyclo-isoxazole design.

Biologische Aktivität

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of C₁₂H₁₉N₃O₃S and a molecular weight of 285.36 g/mol, this compound features a bicyclic structure that may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Bicyclic amine moiety : The 3,7-diazabicyclo[3.3.1]nonane contributes to its unique pharmacological properties.
  • Sulfonyl group : This functional group enhances the compound's reactivity and potential interactions with biological targets.
  • Isoxazole ring : Known for its presence in various bioactive compounds, this moiety may play a critical role in the compound's mechanism of action.

Biological Activity Overview

Preliminary studies indicate that 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole exhibits significant biological activity, particularly in pharmacological contexts. Its potential interactions with neurotransmission pathways and enzyme inhibition are of particular interest.

Pharmacological Properties

Based on existing literature, the following pharmacological properties have been noted:

  • Neurotransmission Modulation : The structural components suggest possible interactions with neurotransmitter systems, which could influence cognitive functions.
  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with various enzymes, potentially leading to inhibitory effects that could be exploited therapeutically.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds on tumor cell lines (A549 lung adenocarcinoma and WM115 malignant melanoma). The results indicated that compounds with similar structural features exhibited significant cytotoxicity under hypoxic conditions, suggesting that 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole could also possess similar properties .

Study 2: Interaction Studies

Research involving interaction studies is crucial for elucidating the mechanism of action of this compound. Preliminary findings suggest that it may interact with hypoxia-inducible factors (HIFs), which are critical in cancer biology . These interactions could lead to apoptosis in tumor cells under low oxygen conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonanBicyclic structure with phenyl groupsLacks sulfonyl group; different pharmacological properties
4-MethylisoxazoleIsoxazole ringSimpler structure; primarily used in organic synthesis
2-AminobenzothiazoleContains thiazole ringDifferent heterocyclic framework; used in medicinal chemistry

The uniqueness of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole lies in its combination of bicyclic amine and sulfonamide functionalities alongside an isoxazole moiety .

Conclusion and Future Directions

The compound 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole presents significant potential for further research due to its unique structural characteristics and preliminary evidence of biological activity. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to explore therapeutic applications.
  • Development of Derivatives : Synthesizing analogs to enhance potency and selectivity for specific biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.